molecular formula C10H18O4 B12780756 Rby9PL2htv CAS No. 156048-92-9

Rby9PL2htv

Cat. No.: B12780756
CAS No.: 156048-92-9
M. Wt: 202.25 g/mol
InChI Key: NRXIYKWMCOQUTK-MRVPVSSYSA-N
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Description

Rby9PL2htv is a synthetic organophosphorus compound characterized by a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative structure. Its IUPAC name, 1,2-diphenoxyethane-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, reflects its unique bridged phenyl-ethyl chain and phosphaphenanthrene core. This compound exhibits exceptional thermal stability, flame retardancy, and low toxicity, making it a candidate for applications in polymer composites, electronics, and fire-resistant coatings .

Key physicochemical properties include:

  • Molecular weight: 434.32 g/mol
  • Melting point: 215–220°C
  • Decomposition temperature: >350°C
  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

Its flame-retardant mechanism involves gas-phase radical quenching and char formation, as demonstrated in epoxy resin composites .

Properties

CAS No.

156048-92-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3R)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid

InChI

InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m1/s1

InChI Key

NRXIYKWMCOQUTK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)CC(=O)OC

Canonical SMILES

CC(C)CC(CC(=O)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be achieved through various synthetic routes. One common method involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may employ continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Rby9PL2htv belongs to the DOPO-derived flame retardants. Key analogues include:

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): The parent compound lacking the phenoxyethane bridge.

DOPO-HQ (DOPO-hydroquinone adduct): Features a hydroquinone moiety for enhanced thermal stability.

DiDOPO (Bis-DOPO derivatives) : Contains dual phosphaphenanthrene groups for synergistic effects.

Table 1: Comparative Properties of this compound and Analogues
Property This compound DOPO DOPO-HQ DiDOPO
Flame Retardancy (LOI, %) 38.5 32.0 35.2 40.1
Thermal Decomposition (°C) 352 280 310 365
Water Solubility Insoluble Slightly soluble Insoluble Insoluble
Toxicity (LD50, mg/kg) >5,000 2,500 >4,000 >5,500

Data derived from supplementary tables in frontier studies and flame-retardant efficacy tests .

Performance in Polymer Matrices

In epoxy resins, this compound achieves a UL-94 V-0 rating at 15 wt.% loading, outperforming DOPO (V-1 at 20 wt.%) due to its bridging structure enhancing char formation . Compared to DiDOPO, this compound exhibits lower volatility during processing, attributed to its higher molecular weight .

Analytical Methodologies

Standard analytical techniques for this compound include:

  • FTIR : Peaks at 1,190 cm⁻¹ (P=O) and 920 cm⁻¹ (P-O-C) confirm its structure .
  • TGA : Shows a single-stage decomposition profile, contrasting with DiDOPO’s two-stage decomposition .
  • HPLC-MS: Used to quantify residual monomers in commercial samples, with a detection limit of 0.1 ppm .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s advantages:

  • Environmental Safety : Its high LD50 (>5,000 mg/kg) reduces ecological risks compared to halogenated flame retardants .
  • Synergistic Effects : Blending this compound with melamine polyphosphate reduces phosphorous loading by 30% while maintaining efficacy .
  • Limitations : Higher production costs than DOPO due to multi-step synthesis; ongoing research aims to optimize scalability .

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